molecular formula C9H4F3NO2 B6273090 4,6,7-trifluoro-1H-indole-2-carboxylic acid CAS No. 1699249-56-3

4,6,7-trifluoro-1H-indole-2-carboxylic acid

Cat. No.: B6273090
CAS No.: 1699249-56-3
M. Wt: 215.1
InChI Key:
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Description

4,6,7-trifluoro-1H-indole-2-carboxylic acid is a fluorinated indole derivative with the molecular formula C9H4F3NO2 This compound is notable for its trifluoromethyl groups at positions 4, 6, and 7 on the indole ring, which impart unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,7-trifluoro-1H-indole-2-carboxylic acid typically begins with 2,4,5-trifluorobenzoic acid as the starting material. The process involves several steps, including cyclization and functional group transformations. One common method involves the following steps:

    Cyclization: 2,4,5-trifluorobenzoic acid undergoes cyclization to form the indole core.

    Functional Group Transformation: The resulting intermediate is then subjected to various functional group transformations to introduce the carboxylic acid group at position 2.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

4,6,7-trifluoro-1H-indole-2-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups on the indole ring.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4,6,7-trifluoro-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting viral infections and cancer.

    Industry: The compound is used in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 4,6,7-trifluoro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6-trifluoro-1H-indole-2-carboxylic acid
  • 5,6,7-trifluoro-1H-indole-2-carboxylic acid
  • 4,6,7-trifluoro-1H-indole-3-carboxylic acid

Uniqueness

4,6,7-trifluoro-1H-indole-2-carboxylic acid is unique due to the specific positioning of the trifluoromethyl groups, which influence its chemical reactivity and biological activity. This unique arrangement allows for distinct interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

CAS No.

1699249-56-3

Molecular Formula

C9H4F3NO2

Molecular Weight

215.1

Purity

95

Origin of Product

United States

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